PDE4B1 Inhibitory Activity: Baseline Potency Reference for Butyramide-Substituted Scaffold
N-(2-aminopyrimidin-4-yl)butyramide demonstrates measurable PDE4B1 inhibitory activity with an IC50 of 5.9 μM (5,900 nM) in a biochemical assay using human PDE4B1 expressed in insect cells, monitoring [³H]cAMP to [³H]AMP hydrolysis [1]. This value establishes a quantitative baseline for the butyramide-substituted 2-aminopyrimidine scaffold that can be referenced when evaluating more potent, optimized analogs. In contrast, structurally related aminopyrimidine amides optimized for Lck inhibition achieve IC50 values as low as 2 nM, representing a >2,950-fold potency enhancement achievable through scaffold elaboration [2].
| Evidence Dimension | PDE4B1 inhibition (IC50) |
|---|---|
| Target Compound Data | 5.9 μM (5,900 nM) |
| Comparator Or Baseline | Optimized aminopyrimidine amide Lck inhibitors: IC50 = 2 nM (BindingDB BDBM27380) |
| Quantified Difference | Target compound is >2,950-fold less potent than optimized analogs |
| Conditions | Human PDE4B1 expressed in insect cells; [³H]cAMP to [³H]AMP hydrolysis measured by scintillation counting after 30 minutes |
Why This Matters
This potency value defines the unoptimized baseline activity of the butyramide-substituted scaffold, enabling quantitative benchmarking of potency gains achieved through subsequent structural modifications in SAR campaigns.
- [1] BindingDB. BDBM50032588 (CHEMBL3354167). Affinity Data: IC50 = 5.90E+3 nM against human PDE4B1. View Source
- [2] BindingDB. BDBM27380. Affinity Data: IC50 = 2 nM for optimized aminopyrimidine kinase inhibitor. View Source
